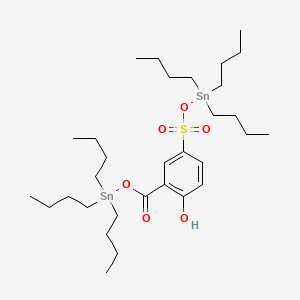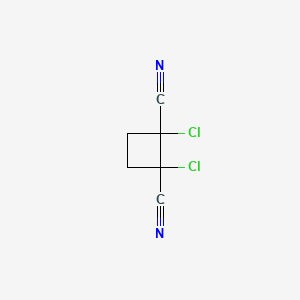
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is an organic compound that features a carbamate functional group attached to a hex-5-en-1-yl chain, which is further substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-en-1-ol and 2-(trimethylsilyl)ethylamine.
Formation of Carbamate: The hex-5-en-1-ol is reacted with phosgene or a phosgene substitute to form hex-5-en-1-yl chloroformate. This intermediate is then reacted with 2-(trimethylsilyl)ethylamine to form the desired carbamate.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This hydrolysis can be catalyzed by enzymes such as esterases or occur under acidic or basic conditions. The released amine can then interact with molecular targets or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethyl carbamate: Lacks the hex-5-en-1-yl chain.
Hex-5-en-1-yl carbamate: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)ethyl hexanoate: Contains an ester group instead of a carbamate group.
Uniqueness
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is unique due to the presence of both the trimethylsilyl group and the hex-5-en-1-yl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C12H25NO2Si |
|---|---|
Molekulargewicht |
243.42 g/mol |
IUPAC-Name |
2-trimethylsilylethyl N-hex-5-enylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-5-6-7-8-9-13-12(14)15-10-11-16(2,3)4/h5H,1,6-11H2,2-4H3,(H,13,14) |
InChI-Schlüssel |
ZLHMGZXUBWHIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)



